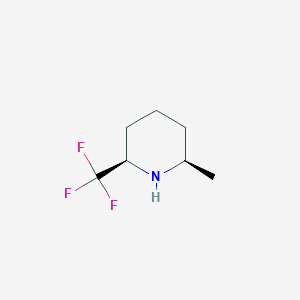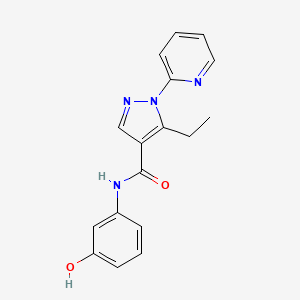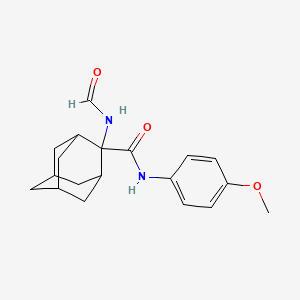
1-(2-chloro-10H-phenothiazin-10-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by the presence of a phenothiazine core, a piperazine ring, and a chlorinated aromatic ring, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the cyclization of 2-aminodiphenyl sulfide with sulfur and an oxidizing agent to form the phenothiazine nucleus. The chlorination of the phenothiazine core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The next step involves the introduction of the piperazine ring. This is typically done through a nucleophilic substitution reaction, where the chlorinated phenothiazine reacts with 1-phenylpiperazine in the presence of a base such as potassium carbonate. The final step is the acylation of the piperazine ring with propanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards.
化学反応の分析
Types of Reactions
2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low to moderate temperatures.
Substitution: Amines, thiols, potassium carbonate as base, dimethylformamide as solvent, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted phenothiazine derivatives.
科学的研究の応用
2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various phenothiazine derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an antipsychotic agent, as well as its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
作用機序
The mechanism of action of 2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is known to act as an antagonist at dopamine receptors, which is a key mechanism underlying its antipsychotic effects. It also interacts with serotonin receptors, contributing to its overall pharmacological profile. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
類似化合物との比較
2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine can be compared with other phenothiazine derivatives, such as chlorpromazine and fluphenazine. While all these compounds share a common phenothiazine core, they differ in their substituents and pharmacological profiles. For example:
Chlorpromazine: Known for its antipsychotic and antiemetic properties, it has a different substitution pattern on the phenothiazine core.
Fluphenazine: Another antipsychotic agent, it has a trifluoromethyl group on the phenothiazine core, which enhances its potency and duration of action.
特性
分子式 |
C25H24ClN3OS |
|---|---|
分子量 |
450.0 g/mol |
IUPAC名 |
1-(2-chlorophenothiazin-10-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H24ClN3OS/c26-19-10-11-24-22(18-19)29(21-8-4-5-9-23(21)31-24)25(30)12-13-27-14-16-28(17-15-27)20-6-2-1-3-7-20/h1-11,18H,12-17H2 |
InChIキー |
WYCUFLWWKWNSHK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethoxy-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13360044.png)
![13-(12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaen-13-yl)-12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaene](/img/structure/B13360045.png)
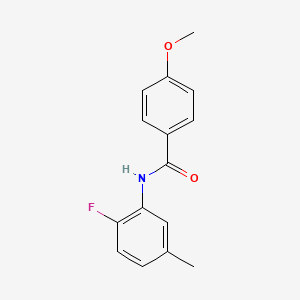
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)
![3-Amino-4H-pyrido[1,2-a]pyrazin-4-one](/img/structure/B13360064.png)

![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)
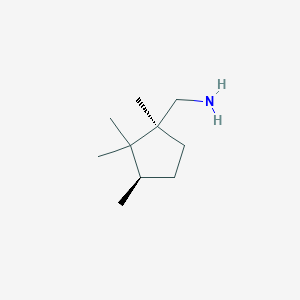
![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)
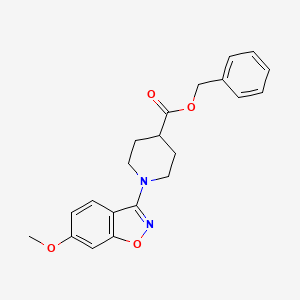
![3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B13360096.png)
